RT-AM

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

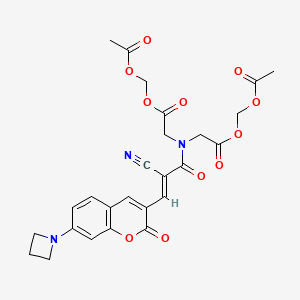

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O11/c1-16(30)36-14-38-23(32)12-29(13-24(33)39-15-37-17(2)31)25(34)20(11-27)9-19-8-18-4-5-21(28-6-3-7-28)10-22(18)40-26(19)35/h4-5,8-10H,3,6-7,12-15H2,1-2H3/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCCMBNDDZVBCA-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C(=CC1=CC2=C(C=C(C=C2)N3CCC3)OC1=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)/C(=C/C1=CC2=C(C=C(C=C2)N3CCC3)OC1=O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Rhodamine-AM Calcium Imaging: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical application of Rhodamine-based acetoxymethyl (AM) ester dyes for intracellular calcium imaging. This technique is a cornerstone in cellular biology and drug discovery, enabling the real-time visualization and quantification of calcium dynamics, a critical second messenger in a vast array of signaling pathways.

Core Principles of Rhodamine-AM Calcium Imaging

Rhodamine-based calcium indicators are fluorescent dyes designed to exhibit a significant change in their fluorescence intensity upon binding to free calcium ions (Ca²⁺). The acetoxymethyl (AM) ester modification is a key chemical feature that renders these molecules lipophilic, allowing them to passively diffuse across the cell membrane into the cytoplasm.[1][2]

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic cleavage serves a dual purpose: it traps the now hydrophilic and cell-impermeable indicator dye within the cytosol and activates its calcium-sensing capabilities.[1][3][4] The core structure of these indicators typically consists of a rhodamine-derived fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)-like calcium chelator. In the absence of calcium, the fluorescence of the rhodamine moiety is quenched. The binding of Ca²⁺ to the chelator induces a conformational change that alleviates this quenching, resulting in a substantial increase in fluorescence emission.[5][6] This fluorescence enhancement can be dramatic, with some rhodamine-based dyes exhibiting a more than 100-fold increase in fluorescence intensity upon calcium saturation.[7]

A notable characteristic of some rhodamine-based indicators, such as Rhod-2 AM, is their propensity to accumulate in mitochondria due to their cationic nature.[4][7][8] This feature can be leveraged for specific studies of mitochondrial calcium signaling. These indicators are excited by visible light, which is often less phototoxic to cells than the ultraviolet (UV) excitation required for some other classes of calcium indicators.[9]

Quantitative Data of Common Rhodamine-Based Calcium Indicators

The selection of an appropriate rhodamine-based indicator depends on the specific experimental requirements, including the expected calcium concentration range and the instrumentation available. The following table summarizes the key quantitative properties of several widely used rhodamine calcium indicators.

| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Notes |

| Rhod-2 | 552 | 581 | 570 | Tends to accumulate in mitochondria.[8][10][11][12] |

| X-Rhod-1 | 580 | 600 | 700 | Red-shifted spectra, useful for reducing autofluorescence.[8][12][13] |

| Rhod-5N | ~552 | ~581 | 19,000 (19 µM) | Low affinity, suitable for measuring high Ca²⁺ concentrations.[12] |

| Rhod-FF | ~552 | ~581 | 320,000 (320 µM) | Very low affinity for high Ca²⁺ levels.[12] |

| X-Rhod-5F | ~580 | ~600 | 1,600 (1.6 µM) | Low affinity, red-shifted.[12] |

| X-Rhod-FF | ~580 | ~600 | 17,000 (17 µM) | Very low affinity, red-shifted.[12] |

Experimental Protocols

The following section provides a detailed methodology for loading cells with Rhodamine-AM esters and performing calcium imaging experiments. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagent Preparation

-

Rhodamine-AM Stock Solution: Prepare a 1-5 mM stock solution of the desired Rhodamine-AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).[14] This stock solution should be stored at -20°C, protected from light and moisture.[10] Before use, warm the vial to room temperature to prevent condensation.[15]

-

Pluronic® F-127 Solution: Prepare a 10-20% (w/v) stock solution of Pluronic® F-127 in DMSO.[5][14] This non-ionic detergent aids in the dispersion of the lipophilic AM ester in the aqueous loading buffer.[14]

-

Probenecid Stock Solution: Prepare a 25-100 mM stock solution of probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Probenecid is an organic anion-transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[5][14]

-

Loading Buffer: Prepare a working loading buffer by diluting the Rhodamine-AM stock solution to a final concentration of 1-10 µM in a buffered physiological saline solution (e.g., HBSS or Krebs-Ringer-HEPES-glucose buffer).[14][15] For improved dye loading, the Pluronic® F-127 stock solution can be added to the diluted Rhodamine-AM to achieve a final concentration of 0.02-0.04%.[5][14] If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[14]

Cell Loading Procedure

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate, such as glass-bottom dishes or multi-well plates.

-

Washing: Before loading, wash the cells twice with the physiological buffer to remove any residual culture medium.[15]

-

Dye Incubation: Replace the buffer with the prepared loading buffer containing the Rhodamine-AM ester. Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[14] The optimal incubation time and temperature should be determined empirically. Incubation at 37°C may promote dye compartmentalization into organelles like mitochondria.[15]

-

Post-Incubation Wash: After incubation, remove the loading buffer and wash the cells twice with fresh, indicator-free physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.[14]

-

De-esterification: Incubate the cells for an additional 20-30 minutes in the fresh buffer to allow for the complete de-esterification of the intracellular Rhodamine-AM ester by cytosolic esterases.[14][16]

Calcium Imaging

-

Microscopy Setup: Place the prepared cells on a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen rhodamine indicator. For Rhod-2, a standard TRITC or Texas Red filter set is typically suitable.

-

Image Acquisition: Acquire baseline fluorescence images before stimulating the cells. Subsequently, apply the experimental stimulus (e.g., a pharmacological agent that triggers calcium release) and record the changes in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is typically expressed as a ratio (F/F₀) or a normalized change (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Visualizations

Signaling Pathway: IP₃ and Ryanodine Receptor-Mediated Calcium Release

Caption: A simplified signaling pathway of intracellular calcium release mediated by IP₃ and ryanodine receptors.

Experimental Workflow: Rhodamine-AM Calcium Imaging

Caption: A step-by-step workflow for a typical Rhodamine-AM calcium imaging experiment.

References

- 1. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. biotium.com [biotium.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ionoptix.com [ionoptix.com]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of ryanodine receptors in IP3-mediated calcium signalling in neurons. A modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Calcium Imaging in mDA neurons [protocols.io]

- 12. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. abpbio.com [abpbio.com]

- 15. biotium.com [biotium.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Mechanism of Action of Rhodamine-AM in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of acetoxymethyl (AM) ester-modified rhodamine dyes within mitochondria. It details the molecular processes of cellular uptake, mitochondrial sequestration, and the principles behind their application in assessing mitochondrial function. The content is tailored for professionals in research and drug development who utilize these fluorescent probes for cellular imaging and high-throughput screening.

Core Mechanism of Action: From Cell Entry to Mitochondrial Accumulation

The efficacy of Rhodamine-AM derivatives as mitochondrial probes hinges on a two-stage mechanism: passive diffusion across the plasma membrane and subsequent accumulation driven by the mitochondrial membrane potential, followed by enzymatic trapping within the mitochondrial matrix.

-

Cellular Uptake: The acetoxymethyl (AM) ester group renders the rhodamine molecule lipophilic and electrically neutral. This modification allows the probe to freely diffuse across the hydrophobic lipid bilayer of the plasma membrane and enter the cytoplasm.[1][2]

-

Mitochondrial Sequestration: Most rhodamine derivatives are cationic. Once in the cytoplasm, the significant negative mitochondrial membrane potential (ΔΨm), typically ranging from -120 to -180 mV, acts as a strong electrophoretic force, driving the accumulation of these positively charged molecules within the mitochondrial matrix.[3]

-

Enzymatic Trapping: Within the mitochondria, ubiquitous intramitochondrial esterases cleave the AM ester group.[4][5] This enzymatic action yields a charged carboxylate group, rendering the rhodamine molecule membrane-impermeable and effectively trapping it inside the mitochondrial matrix.[4][5] This trapping mechanism ensures the retention of the fluorescent signal within the mitochondria, even upon subsequent mitochondrial depolarization.[4]

The following diagram illustrates the uptake and trapping mechanism of a generic Rhodamine-AM derivative.

Application in Measuring Mitochondrial Membrane Potential (ΔΨm)

The accumulation of cationic rhodamine dyes is directly proportional to the mitochondrial membrane potential.[6][7] A higher ΔΨm results in greater dye accumulation and, consequently, a stronger fluorescent signal. Conversely, a decrease in ΔΨm, often an indicator of mitochondrial dysfunction and a hallmark of apoptosis, leads to reduced dye accumulation and a dimmer signal.[8][9]

It is important to note that at high concentrations, some rhodamine derivatives like Rhodamine 123, TMRM, and TMRE can self-quench their fluorescence upon accumulation in healthy mitochondria.[6][7][10] In this "quenching mode," mitochondrial depolarization leads to dye efflux, dilution, and a subsequent increase in fluorescence.[9]

The workflow for assessing changes in mitochondrial membrane potential using a Rhodamine-AM derivative is depicted below.

Rhod-2 AM: A Probe for Mitochondrial Calcium (Ca2+)

Rhod-2 AM is a specialized rhodamine derivative designed to measure mitochondrial calcium levels.[2] Its mechanism follows the same principle of mitochondrial accumulation and enzymatic trapping. However, the cleaved Rhod-2 molecule is a fluorescent Ca2+ indicator.[1][11] Its fluorescence intensity increases significantly upon binding to Ca2+.[2][12]

Because Rhod-2 is trapped within the mitochondria, it selectively reports on changes in intramitochondrial Ca2+ concentration, making it a powerful tool for studying mitochondrial calcium signaling.[11][13]

The signaling pathway for Rhod-2 AM in measuring mitochondrial calcium is outlined below.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. BJOC - Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HU [thermofisher.com]

- 11. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Properties of Rhodamine-AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence properties of Rhodamine-AM (commonly referred to as Rhod-2 AM), a widely used fluorescent indicator for measuring intracellular calcium concentration. This document details its mechanism of action, key quantitative fluorescence parameters, experimental protocols for its use, and its application in various signaling pathways.

Core Principles of Rhodamine-AM Fluorescence

Rhodamine-AM is the acetoxymethyl (AM) ester form of the Rhod-2 dye. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, converting the non-fluorescent and calcium-insensitive Rhodamine-AM into its active, fluorescently responsive form, Rhod-2. This active form is a high-affinity Ca²⁺ indicator that exhibits a significant increase in fluorescence intensity upon binding to calcium ions. Due to its net positive charge, Rhod-2 tends to accumulate within mitochondria, making it a particularly valuable tool for studying mitochondrial calcium dynamics.

The fundamental mechanism involves the transition from a non-fluorescent to a highly fluorescent state upon calcium binding. The fluorescence intensity of Rhod-2 is directly proportional to the concentration of free intracellular calcium, allowing for quantitative measurements of calcium transients and steady-state levels within cells.

Quantitative Fluorescence Properties of Rhod-2

The following table summarizes the key quantitative fluorescence properties of the active, calcium-bound form of Rhod-2.

| Property | Value | References |

| Excitation Maximum (λex) | 549 - 557 nm | [1][2][3][4] |

| Emission Maximum (λem) | 574 - 581 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | 82,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | 0.1 | [6] |

| Calcium Dissociation Constant (Kd) | ~570 nM | [7] |

Experimental Protocols

Cell Loading with Rhodamine-AM

A generalized protocol for loading cells with Rhodamine-AM is provided below. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

Rhodamine-AM (Rhod-2 AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Probenecid (optional)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Stock Solution Preparation:

-

Prepare a 1-5 mM stock solution of Rhodamine-AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

(Optional) Prepare a 100 mM stock solution of probenecid in a suitable buffer.

Loading Protocol:

-

Dilute the Rhodamine-AM stock solution to a final working concentration of 1-10 µM in a physiological buffer such as HBSS.

-

To aid in the dispersion of the dye, mix the Rhodamine-AM aliquot with an equal volume of 20% Pluronic® F-127 before final dilution in the buffer. The final concentration of Pluronic® F-127 is typically 0.02-0.04%.

-

(Optional) To reduce the leakage of the de-esterified dye from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

-

Incubate the cells with the loading solution for 15-60 minutes at 20-37°C, protected from light. The optimal incubation time and temperature should be determined empirically. Lowering the temperature can sometimes reduce compartmentalization of the dye in organelles other than mitochondria.

-

After incubation, wash the cells with indicator-free buffer (containing probenecid if used) to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular Rhodamine-AM to Rhod-2.

Fluorescence Measurement

Fluorescence of Rhod-2 can be measured using various instruments, including:

-

Fluorescence Microscope: Allows for the visualization of spatial and temporal changes in intracellular calcium in individual cells.

-

Fluorometric Plate Reader: Enables high-throughput screening of calcium mobilization in a population of cells in a microplate format.

-

Flow Cytometer: Permits the analysis of calcium levels in a large number of individual cells in suspension.

The instrument should be configured with the appropriate excitation and emission filters for Rhod-2 (e.g., excitation around 550 nm and emission around 580 nm).

Signaling Pathways and Experimental Workflows

Rhodamine-AM Hydrolysis and Calcium Detection Workflow

The following diagram illustrates the workflow from cell loading to calcium detection using Rhodamine-AM.

Caption: Workflow of Rhodamine-AM from cell entry to fluorescence detection.

Mitochondrial Calcium Signaling in Response to ER Calcium Release

Rhod-2 is extensively used to study the interplay between the endoplasmic reticulum (ER) and mitochondria in calcium signaling. The following diagram depicts this process.

Caption: Calcium signaling from the ER to the mitochondria.

Excitation-Contraction Coupling in Cardiac Myocytes

Rhod-2 is also employed to investigate calcium dynamics during excitation-contraction coupling in cardiac myocytes.

Caption: Calcium signaling in cardiac muscle contraction.

Conclusion

Rhodamine-AM is a powerful and versatile tool for the investigation of intracellular calcium signaling, with a particular strength in monitoring mitochondrial calcium dynamics. Its long-wavelength excitation and emission properties make it suitable for use in tissues with high autofluorescence. By understanding its core fluorescence properties and optimizing experimental protocols, researchers can effectively utilize Rhodamine-AM to gain valuable insights into the complex roles of calcium in cellular physiology and pathophysiology.

References

- 1. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]

- 2. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]

- 3. Rhod-2 based measurements of intracellular calcium in the perfused mouse heart: cellular and subcellular localization and response to positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. app.fluorofinder.com [app.fluorofinder.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Rhod-2 AM | AAT Bioquest [aatbio.com]

- 7. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Rhodamine-AM in Neuroscience: A Technical Guide to Unraveling Cellular Dynamics

Authored for Researchers, Scientists, and Drug Development Professionals

Rhodamine 123 (and its acetoxymethyl ester derivative, Rhodamine-AM) has emerged as a critical tool in neuroscience research, offering a window into the intricate workings of neural cells. This lipophilic, cationic fluorescent dye is primarily used to assess mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and function. Its ability to selectively accumulate in active mitochondria allows for the dynamic monitoring of metabolic activity, cell viability, and the effects of neurotoxic or neuroprotective agents. This guide provides an in-depth overview of Rhodamine-AM's core applications, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Core Applications in Neuroscience

Rhodamine-AM's primary utility lies in its sensitivity to the electrochemical gradient across the inner mitochondrial membrane. In healthy, energized neurons and glial cells, the high negative charge inside the mitochondria drives the accumulation of the positively charged rhodamine molecule, resulting in a strong fluorescent signal. A decrease in this signal is a direct indicator of mitochondrial depolarization, a hallmark of cellular stress, apoptosis, and neurodegenerative processes.

Key applications include:

-

Assessing Mitochondrial Dysfunction: Monitoring changes in ΔΨm to study the effects of neurotoxins, oxidative stress, or disease models on neuronal health.

-

Screening Neuroprotective Compounds: Evaluating the efficacy of drugs or therapeutic interventions in preserving mitochondrial function in the face of cellular insults.

-

Investigating Neuronal Apoptosis: Detecting early apoptotic events, as mitochondrial depolarization is a critical step in the intrinsic apoptotic pathway.

-

Monitoring Metabolic Activity: Correlating changes in mitochondrial membrane potential with neuronal activity and energy demands.

Quantitative Data for Experimental Design

The following table summarizes key quantitative parameters for the use of Rhodamine 123 and its AM ester. Concentrations and incubation times may require optimization depending on the cell type and experimental conditions.

| Parameter | Value | Notes |

| Excitation Wavelength (max) | ~505 nm | Can be excited by the 488 nm argon laser line. |

| Emission Wavelength (max) | ~534 nm | Emits in the green-yellow range of the spectrum. |

| Working Concentration | 1 - 10 µM | Higher concentrations can be toxic to cells. |

| Incubation Time | 15 - 60 minutes | Dependent on cell type and temperature. |

| Solvent | DMSO | Prepare a stock solution in high-quality, anhydrous DMSO. |

Key Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) in Cultured Neurons

This protocol outlines the steps for staining cultured neurons with Rhodamine 123 to assess changes in mitochondrial membrane potential.

Materials:

-

Rhodamine 123 dye

-

Anhydrous DMSO

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or culture medium

-

Cultured neurons on coverslips or in microplates

-

Fluorescence microscope with appropriate filters (FITC/GFP cube)

Procedure:

-

Prepare Staining Solution: Prepare a working solution of Rhodamine 123 in pre-warmed culture medium or HBSS at a final concentration of 1-10 µM.

-

Cell Treatment (Optional): If testing a compound, incubate the cells with the test agent for the desired period before staining.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the Rhodamine 123 staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed HBSS or culture medium to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright green fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Workflow for Assessing Neuroprotective Effects

This workflow details the process of evaluating a potential neuroprotective compound against a known neurotoxin using Rhodamine 123.

Caption: Workflow for evaluating a neuroprotective agent using Rhodamine 123.

Signaling and Interpretation

The fluorescence intensity of Rhodamine 123 is directly proportional to the mitochondrial membrane potential. A disruption in the electron transport chain or the opening of mitochondrial permeability transition pores (mPTP) leads to the dissipation of this potential, causing the dye to leak out of the mitochondria and into the cytoplasm, resulting in a loss of signal.

This process is a central event in the intrinsic pathway of apoptosis. Upstream signals of cellular stress or damage converge on the mitochondria, leading to depolarization. This, in turn, can trigger the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and committing the cell to apoptosis.

Caption: Relationship between neurotoxic stress, ΔΨm, and apoptosis.

Rhodamine-AM for Detecting Intracellular Calcium Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine-AM as a fluorescent indicator for detecting intracellular calcium (Ca²⁺) release. It covers the fundamental principles of its mechanism, detailed experimental protocols, and its application in studying cellular signaling pathways, with a focus on providing actionable data and methodologies for research and drug development.

Introduction to Rhodamine-Based Calcium Indicators

Rhodamine-based dyes are a class of fluorescent probes widely used for measuring intracellular calcium concentrations.[][] Their long-wavelength excitation and emission spectra make them particularly valuable for experiments in cells and tissues with high levels of autofluorescence.[3] The acetoxymethyl (AM) ester form of these indicators, such as Rhod-2 AM, allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cytosol.[4][5] Upon binding to Ca²⁺, rhodamine indicators exhibit a significant increase in fluorescence intensity, enabling the visualization and quantification of changes in intracellular calcium levels.[3][6]

Rhodamine dyes are characterized by their high brightness, excellent photostability, and tunable spectral properties.[] These characteristics, combined with their ability to be conjugated to various molecules, make them versatile tools in cell imaging, flow cytometry, and drug discovery.[][]

Mechanism of Action

The functionality of Rhodamine-AM as a calcium indicator relies on a two-step process: cellular loading and calcium-dependent fluorescence.

-

Cellular Loading and Activation: Rhodamine-AM is a lipophilic, non-fluorescent, and calcium-insensitive molecule.[5] Its acetoxymethyl ester groups facilitate its passage across the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases hydrolyze the AM esters, converting the molecule into its active, polar, and fluorescent form, which is then trapped within the cell.[4][5]

-

Calcium Binding and Fluorescence: The hydrolyzed form of the rhodamine dye acts as a chelator for calcium ions. The binding of Ca²⁺ to the indicator induces a conformational change in the molecule, leading to a dramatic increase in its fluorescence quantum yield.[3] This increase in fluorescence intensity is directly proportional to the concentration of free intracellular calcium, allowing for real-time monitoring of calcium dynamics.

The following diagram illustrates the workflow of using Rhodamine-AM for intracellular calcium detection.

Quantitative Data and Spectral Properties

The selection of a calcium indicator is critically dependent on its spectral properties and affinity for calcium. The following table summarizes key quantitative data for various rhodamine-based calcium indicators.

| Indicator | Kd for Ca²⁺ (nM) | Excitation (nm) | Emission (nm) | Fluorescence Increase upon Ca²⁺ Binding | Notes |

| Rhod-2 | ~570[7][8] | 552[3] | 581[3] | >100-fold[3] | Cationic AM ester form can lead to mitochondrial sequestration.[3][8] |

| Rhod-3 | 570[9] | 550[9] | 580[9] | - | Improved cytosolic distribution compared to Rhod-2.[9] |

| Rhod-4 | 525[10] | 530[10] | - | - | Considered a good red-emitting indicator for local Ca²⁺ signals.[10][11] |

| X-Rhod-1 | ~700[8][10] | 580[8] | 600[8] | >100-fold[3] | Longer wavelength excitation and emission compared to Rhod-2.[3] |

| Rhod-5N | 19,000 (19 µM)[8] | - | - | - | Low-affinity derivative of Rhod-2.[8] |

| Rhod-FF | 320,000 (320 µM)[8] | - | - | - | Low-affinity derivative of Rhod-2.[8] |

Experimental Protocols

This section provides a generalized protocol for loading cells with Rhodamine-AM and measuring intracellular calcium. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

Rhodamine-AM Stock Solution: Prepare a 1-5 mM stock solution of the Rhodamine-AM ester in anhydrous dimethyl sulfoxide (DMSO).[12] Store the stock solution in small aliquots, protected from light and moisture, at -20°C.[3]

-

Loading Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution without phenol red is recommended.[13] For certain cell types, the inclusion of Pluronic® F-127 (a mild, non-ionic detergent) at a final concentration of 0.02-0.04% can aid in the dispersion of the AM ester in the aqueous buffer.[7][12] Probenecid (at 1-2.5 mM) can also be added to the loading buffer to inhibit organic anion transporters, which can extrude the dye from the cytoplasm.[9]

Cell Loading Procedure

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Prepare Loading Solution: On the day of the experiment, dilute the Rhodamine-AM stock solution into the loading buffer to a final concentration of 1-10 µM.[3][9] If using Pluronic® F-127, it is often beneficial to mix the Rhodamine-AM stock with the Pluronic® F-127 solution before diluting in the buffer.[12]

-

Cell Loading: Remove the cell culture medium and wash the cells once with the loading buffer. Add the Rhodamine-AM loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C.[3] Incubation at 37°C may promote dye compartmentalization into organelles like mitochondria, while room temperature incubation can favor cytosolic localization.[12]

-

Wash and De-esterification: After incubation, wash the cells two to three times with fresh, dye-free buffer to remove any extracellular Rhodamine-AM.[9][14]

-

Incubation for De-esterification: Incubate the cells in the dye-free buffer for an additional 20-60 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[7][9]

Fluorescence Measurement

-

Microscopy Setup: Use a fluorescence microscope equipped with appropriate filters for the specific rhodamine indicator being used (e.g., a TRITC or rhodamine filter set).

-

Image Acquisition:

-

Acquire a baseline fluorescence image (F₀) before stimulating the cells.

-

Stimulate the cells with an agonist or other treatment to induce intracellular calcium release. .

-

Acquire a time-series of fluorescence images (F) to capture the change in fluorescence intensity over time.

-

-

Data Analysis: The change in intracellular calcium concentration is typically represented as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), where ΔF = F - F₀.

Application in Studying Signaling Pathways

Rhodamine-AM is a powerful tool for investigating signaling pathways that involve changes in intracellular calcium concentration.[15] A prominent example is the phospholipase C (PLC) pathway, which is activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[16]

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[17] This initial release of calcium can then trigger further calcium entry from the extracellular space through store-operated calcium channels.[16]

The following diagram depicts the key steps in the PLC-mediated intracellular calcium release pathway.

References

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. stemcell.com [stemcell.com]

- 5. scimedia.com [scimedia.com]

- 6. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biotium.com [biotium.com]

- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Imaging in mDA neurons [protocols.io]

- 15. Calcium signaling - Wikipedia [en.wikipedia.org]

- 16. news-medical.net [news-medical.net]

- 17. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Live-Cell Imaging with Rhodamine-AM Esters

This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for using Rhodamine-AM esters in live-cell imaging. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful fluorescent probes for dynamic cellular analysis. The primary focus will be on Rhod-2 AM , a widely used probe for measuring mitochondrial calcium, which exemplifies the "Rhodamine-AM" class.

Core Principles and Mechanism of Action

Rhodamine-based dyes are a class of highly fluorescent and photostable molecules. For live-cell applications, they are often chemically modified into a cell-permeant form using acetoxymethyl (AM) esters. This modification is the key to their utility in intracellular imaging.

The AM Ester Advantage: The core Rhod-2 molecule contains carboxyl groups that are negatively charged at physiological pH, preventing it from passively crossing the lipid bilayer of the cell membrane. The AM ester modification neutralizes these charges, rendering the molecule lipophilic and membrane-permeant.[1][2][3]

Intracellular Activation and Trapping:

-

Cellular Entry: The nonpolar Rhod-2 AM ester diffuses across the plasma membrane into the cytoplasm.[1][2][4]

-

Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups.[1][2][3][5]

-

Trapping: This cleavage restores the negatively charged carboxyl groups, converting the molecule back to its membrane-impermeant form, Rhod-2. This effectively traps the dye inside the cell.[6]

-

Mitochondrial Accumulation: Rhod-2 has a net positive charge that promotes its accumulation within the mitochondria, driven by the organelle's negative membrane potential.[1][3][4][6][7]

-

Calcium Detection: The trapped Rhod-2 is a high-affinity calcium (Ca²⁺) indicator. It is largely non-fluorescent in its unbound state but exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[5][8][9] This property allows for the direct visualization and measurement of changes in intramitochondrial calcium concentration.[1][3][4]

Quantitative Parameters for Rhod-2 AM

Successful imaging requires careful optimization of dye concentrations and imaging parameters. The table below summarizes key quantitative data for using Rhod-2 AM.

| Parameter | Value | Notes |

| Spectroscopic Properties | After hydrolysis to Rhod-2 and binding to Ca²⁺. | |

| Excitation (Peak) | ~549 - 557 nm | [1][3][9][10] |

| Emission (Peak) | ~576 - 581 nm | [1][3][5][10] |

| Concentrations | ||

| Stock Solution | 1 - 5 mM in anhydrous DMSO | [2][5][11][12] |

| Working Solution | 1 - 10 µM in buffer | [5][9][11][12] |

| Pluronic® F-127 | 0.02% - 0.04% (final) | [2][11] Aids in dispersing the hydrophobic AM ester in aqueous buffer. |

| Probenecid | 0.5 - 2.5 mM (final) | [2][11][12] Inhibits organic anion transporters to reduce dye leakage. |

| Loading Conditions | ||

| Incubation Time | 15 - 120 minutes | [9][11][12] Highly cell-type dependent; requires optimization. |

| Incubation Temperature | Room Temp. or 37°C | [5][12] 37°C can promote mitochondrial compartmentalization.[5] |

Detailed Experimental Protocol

This section provides a generalized protocol for loading live, adherent cells with Rhod-2 AM. This protocol should be optimized for specific cell types and experimental conditions.[11]

Materials:

-

Rhod-2 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127, 20% solution in DMSO (optional, but recommended)

-

Probenecid (optional, but recommended)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES (HHBS) or Krebs-Ringer-HEPES (KRH))

-

Adherent cells cultured on imaging-compatible plates or coverslips

Procedure:

-

Prepare Stock Solutions:

-

Prepare Dye Working Solution (Example for a final concentration of 5 µM):

-

Warm the Rhod-2 AM stock solution to room temperature.

-

In a microcentrifuge tube, mix 1 µL of 5 mM Rhod-2 AM stock with 1 µL of 20% Pluronic® F-127.[5][13]

-

Add the mixture to 1 mL of physiological buffer (e.g., HHBS) containing the desired final concentration of Probenecid (e.g., 1 mM).[11] Vortex to mix. This creates a 5 µM working solution.

-

-

Cell Loading:

-

Wash and De-esterification:

-

Remove the dye working solution.

-

Wash the cells 2-3 times with fresh, warm buffer (containing Probenecid if used during loading) to remove extracellular dye.[5][14]

-

Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of any remaining intracellular Rhod-2 AM.[12]

-

-

Imaging:

-

Mount the cells on a fluorescence microscope equipped for live-cell imaging (with environmental control).

-

Excite the sample near 550 nm and collect the emission signal around 580 nm.

-

Use the lowest possible excitation light intensity and shortest exposure times to minimize phototoxicity and photobleaching.[15][16]

-

Applications in Research and Drug Development

Mitochondrial calcium homeostasis is critical for numerous cellular processes, making Rhod-2 AM a valuable tool in many research areas.

-

Cell Signaling: Rhod-2 AM is used to study the crosstalk between the endoplasmic reticulum (ER) and mitochondria. For example, it can visualize the uptake of Ca²⁺ released from the ER into the mitochondria following stimulation with an agonist like ATP, which generates IP₃.[17]

-

Apoptosis: Dysregulation of mitochondrial Ca²⁺ is a key event in the intrinsic apoptotic pathway.[4] Rhod-2 AM can be used to monitor mitochondrial Ca²⁺ overload, a trigger for the opening of the mitochondrial permeability transition pore (mPTP).

-

Drug Discovery: In drug development, Rhod-2 AM can be used in high-throughput screening to identify compounds that modulate mitochondrial Ca²⁺ uptake, which may be relevant for neurodegenerative diseases, cardiovascular conditions, and cancer.

-

Bioenergetics: Mitochondrial Ca²⁺ levels regulate the activity of several dehydrogenases in the Krebs cycle, linking Ca²⁺ signals to ATP production.

Technical Considerations and Best Practices

-

Distinction from Membrane Potential Dyes: It is critical to distinguish Rhod-2 AM, a Ca²⁺ indicator, from other rhodamine derivatives like Rhodamine 123, TMRM, and TMRE. These latter dyes are lipophilic cations used to measure mitochondrial membrane potential (ΔΨm), not calcium concentration.[18][19][20][21][22]

-

Phototoxicity: Like many fluorophores, rhodamines can generate reactive oxygen species (ROS) upon illumination, which can damage cells and introduce artifacts.[23][24][25][26][27] Always use the lowest possible light dose and include appropriate controls to monitor cell health.[16]

-

Dye Compartmentalization: While Rhod-2 AM preferentially accumulates in mitochondria, some dye may remain in the cytosol or accumulate in other organelles like the nucleolus, depending on loading conditions and cell type.[7][17] Co-staining with a mitochondrial marker (e.g., MitoTracker Green) can confirm localization.

-

Calibration: Converting fluorescence intensity to an absolute Ca²⁺ concentration is complex in live cells. It requires in situ calibration using ionophores and buffers with known Ca²⁺ concentrations, which is often challenging and can affect cell viability. For many applications, relative changes in fluorescence (F/F₀) provide sufficient and robust data.

-

Controls: Proper controls are essential. These include:

-

Unloaded cells: To measure background autofluorescence.

-

Pharmacological controls: Using agents like the ionophore ionomycin to elicit a maximal Ca²⁺ response (F_max) and a Ca²⁺ chelator like EGTA to determine minimal fluorescence (F_min).

-

Mitochondrial uncouplers: Using a protonophore like FCCP or CCCP to dissipate the mitochondrial membrane potential, which should prevent further Rhod-2 accumulation and can confirm the signal is mitochondria-dependent.[6][17]

-

References

- 1. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. caymanchem.com [caymanchem.com]

- 4. stemcell.com [stemcell.com]

- 5. biotium.com [biotium.com]

- 6. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Reagent for Monitoring Calcium Ion Rhod 2-AM | CAS 145037-81-6 Dojindo [dojindo.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. abpbio.com [abpbio.com]

- 13. biotium.com [biotium.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Visualization of mitochondrial membrane potential in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123 [mdpi.com]

- 21. Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

A Technical Guide to Rhodamine-Based AM Esters: Spectral Properties and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Rhodamine-based acetoxymethyl (AM) ester dyes are a cornerstone of modern cell biology and drug discovery, enabling the fluorescent labeling of intracellular structures and the dynamic measurement of cellular processes. The AM ester modification renders the fluorophore cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-fluorescent and membrane-impermeable rhodamine dye within the cytosol. This guide provides an in-depth overview of the spectral properties of common rhodamine derivatives available as AM esters, alongside experimental considerations and workflows.

Core Principles of Rhodamine-AM Dyes

The utility of Rhodamine-AM esters lies in their clever chemical design. The acetoxymethyl groups mask the charged carboxylic acid moieties of the rhodamine core, creating a nonpolar, membrane-permeant molecule. This allows the dye to passively diffuse across the plasma membrane into the cell. Inside, cytosolic esterases hydrolyze the AM esters, regenerating the charged, and thus membrane-impermeant, form of the dye. This process effectively traps the fluorophore inside the cell, allowing for stable and long-term imaging.

Spectral Properties of Common Rhodamine Derivatives

The specific spectral characteristics of a "Rhodamine-AM" dye are determined by the underlying rhodamine structure. The AM group itself does not contribute to the fluorescence; it is merely a delivery mechanism. The table below summarizes the key spectral properties of several common rhodamine-based dyes, including Rhod-2, a prominent calcium indicator frequently used in its AM ester form.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Application |

| Rhod-2 (Ca²⁺-bound) | 549 - 557 | 578 - 581 | Not specified in results | Not specified in results | Mitochondrial Calcium Imaging[1][2] |

| Rhodamine 110 | 496 - 502 | 520 - 527 | Not specified in results | Not specified in results | Protease activity, reference standard[3][4] |

| Rhodamine B | 543 - 546 | 567 - 575 | ~106,000 | ~0.70 (in ethanol)[5][6] | General fluorescent labeling[7][8] |

| Rhodamine 6G | ~530 | ~555 | ~116,000 | ~0.95 (in ethanol)[9] | General fluorescent labeling |

Experimental Protocols and Considerations

The following provides a generalized protocol for loading cells with a Rhodamine-AM dye. Specific concentrations and incubation times will need to be optimized for the particular cell type and experimental question.

Cell Loading with Rhodamine-AM Dyes

-

Reagent Preparation : Prepare a stock solution of the Rhodamine-AM ester in anhydrous dimethyl sulfoxide (DMSO). This stock solution can typically be stored at -20°C, protected from light and moisture.

-

Working Solution : On the day of the experiment, dilute the DMSO stock solution to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM) in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

Cell Incubation : Replace the cell culture medium with the loading solution and incubate the cells for a period ranging from 20 minutes to an hour at 37°C in the dark.

-

Washing : After incubation, wash the cells three times with fresh, pre-warmed medium or buffer to remove any extracellular dye.

-

De-esterification : Incubate the cells for a further 20-30 minutes at 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.

-

Imaging : The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the specific rhodamine dye.

Key Experimental Considerations:

-

Toxicity : At higher concentrations, some rhodamine dyes and the formaldehyde released during AM ester hydrolysis can be cytotoxic. It is crucial to determine the optimal dye concentration that provides sufficient fluorescence signal without impacting cell viability.

-

Compartmentalization : Some rhodamine derivatives, like Rhod-2 AM, are known to selectively accumulate in specific organelles such as the mitochondria.[2] This property can be advantageous for studying organelle-specific processes but must be considered when interpreting results.

-

pH Sensitivity : The fluorescence of some rhodamine dyes can be sensitive to pH. Ensure that the experimental buffer is maintained at a physiological pH.

-

Photostability : Rhodamine dyes are generally known for their good photostability, which is advantageous for time-lapse imaging.[10] However, excessive exposure to excitation light can still lead to photobleaching.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in using Rhodamine-AM dyes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. biotium.com [biotium.com]

- 5. omlc.org [omlc.org]

- 6. PhotochemCAD | Rhodamine B [photochemcad.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]

- 9. omlc.org [omlc.org]

- 10. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Mitochondrial Energetics: An In-depth Technical Guide to Rhodamine-AM for Mitochondrial Membrane Potential Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of rhodamine-based fluorescent probes, often generically referred to as "Rhodamine-AM," for the critical assessment of mitochondrial membrane potential (ΔΨm). Understanding ΔΨm is fundamental to cellular bioenergetics, and its dysregulation is a hallmark of numerous pathologies, making its accurate measurement essential in basic research and drug development. This document will delve into the core principles, experimental protocols, data interpretation, and critical considerations for utilizing these powerful tools.

The Principle of Rhodamine-Based ΔΨm Probes

Rhodamine dyes are lipophilic cations that accumulate in the mitochondrial matrix, driven by the negative charge of the inner mitochondrial membrane.[1][2] The extent of their accumulation is directly proportional to the magnitude of the mitochondrial membrane potential, as described by the Nernst equation.[3] A higher ΔΨm results in greater dye accumulation and, consequently, a more intense fluorescent signal within the mitochondria. Conversely, a decrease in ΔΨm, often associated with mitochondrial dysfunction or apoptosis, leads to the redistribution of the dye into the cytoplasm and a reduction in mitochondrial fluorescence.[4]

The acetoxymethyl (AM) ester group, present in probes like Rhod-2 AM, enhances the cell permeability of the dye.[5][6] Once inside the cell, intracellular esterases cleave the AM group, trapping the charged rhodamine molecule within the cell and facilitating its accumulation in the mitochondria.[7]

Signaling Pathway of Mitochondrial Depolarization

References

- 1. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodamine 123 as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. biotium.com [biotium.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Rhodamine-AM as a Tracer Dye in Biological Systems

Rhodamine-based dyes are a cornerstone of biological imaging due to their high brightness, photostability, and tunable spectral properties.[][2] The acetoxymethyl (AM) ester forms of these dyes represent a significant advancement, allowing for the passive diffusion of these molecules across the plasma membrane of living cells. This guide provides a comprehensive overview of Rhodamine-AM dyes, focusing on their core principles, experimental applications, and data interpretation when used as tracers in biological systems.

Core Principles: Mechanism of Action

The utility of Rhodamine-AM esters hinges on a clever biochemical trick. The core rhodamine fluorophore is often a charged molecule, preventing it from freely crossing the lipid bilayer of the cell membrane. The addition of acetoxymethyl (AM) ester groups neutralizes the charge, rendering the molecule lipophilic and membrane-permeant.[3]

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This enzymatic action restores the charge to the rhodamine molecule, effectively trapping it within the cytoplasm.[3] This process ensures stable, long-term labeling of the cell population, making it an effective method for cellular tracing. Certain derivatives, like Rhod-2 AM, exhibit a further property of selectively accumulating within mitochondria, making them powerful tools for tracing mitochondrial dynamics and function.[3][4]

References

Methodological & Application

Application Notes and Protocols for Rhod-2 AM Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine-based dyes are a class of highly fluorescent compounds widely utilized in biological research for their brightness and photostability.[][] Among these, acetoxymethyl (AM) ester derivatives are particularly valuable for live-cell imaging due to their cell-permeable nature.[3][4] This document provides a detailed guide for using Rhod-2 AM, a specific rhodamine derivative that serves as a ratiometric fluorescent indicator for measuring mitochondrial calcium (Ca2+) concentrations.[4][5]

Rhod-2 AM can passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the polar Rhod-2 molecule within the cytoplasm.[3][6] The rhodamine portion of the molecule facilitates its subsequent sequestration into the mitochondria.[4][7] The fluorescence of Rhod-2 is significantly enhanced upon binding to Ca2+, making it an invaluable tool for studying the role of mitochondrial calcium signaling in various cellular processes, including apoptosis and metabolic regulation.[3][4]

Principle of the Assay: Mechanism of Rhod-2 AM Action

The staining process relies on the chemical properties of the Rhod-2 AM probe. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to freely cross the cell membrane into the cytoplasm. Inside the cell, non-specific esterases hydrolyze the AM esters, converting the probe into its cell-impermeable form, Rhod-2. This charged form of the dye is then actively sequestered into the mitochondria due to the organelle's membrane potential. When mitochondrial calcium levels rise, Rhod-2 binds to the free Ca2+, leading to a dramatic increase in its fluorescence emission.

Caption: Mechanism of Rhod-2 AM cellular uptake and Ca2+ detection.

Quantitative Parameters for Rhod-2 AM Staining

Successful staining requires careful optimization of several parameters. The following table summarizes the key quantitative data for using Rhod-2 AM.

| Parameter | Recommended Value | Notes |

| Stock Solution | 2-5 mM in anhydrous DMSO[3] | Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3] |

| Working Concentration | 2-20 µM[3] | Optimal concentration is cell-type dependent. A starting concentration of 4-5 µM is recommended for most cell lines.[3][8] |

| Loading Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES or serum-free medium[3][6] | Serum in culture medium can sometimes interfere with staining.[3] |

| Incubation Time | 20-120 minutes at 37°C[8] | Titrate to determine the optimal time for your specific cell type and experimental conditions.[3] |

| Excitation Wavelength | ~553 nm[3][4] | Compatible with standard TRITC/Rhodamine filter sets. |

| Emission Wavelength | ~577 nm[3][4] | |

| Ca2+ Dissociation Constant (Kd) | ~570 nM[4] | |

| Optional Additives | ||

| Pluronic® F-127 | 0.02% - 0.04%[8] | A non-ionic detergent that aids in dispersing the water-insoluble AM ester dye in physiological buffers.[3][8] |

| Probenecid | 1 - 2.5 mM[8] | An organic anion-transport inhibitor that can reduce the leakage of the de-esterified indicator out of the cell.[8] |

Experimental Protocols

This section provides detailed methodologies for preparing reagents and staining both adherent and suspension cells with Rhod-2 AM.

Reagent Preparation

-

Rhod-2 AM Stock Solution (2-5 mM):

-

Allow the vial of Rhod-2 AM powder to equilibrate to room temperature before opening.

-

Prepare the stock solution by dissolving the Rhod-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[3] For example, to make a 2 mM stock solution from 1 mg of Rhod-2 AM (MW: ~1124 g/mol ), add 444.8 µL of DMSO.[8]

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[3]

-

-

Rhod-2 AM Working Solution (Typical final concentration: 5 µM):

-

Prepare this solution immediately before use.[3]

-

Warm the required volume of loading buffer (e.g., HHBS) to 37°C.

-

Optional: If using Pluronic® F-127 and/or Probenecid, add them to the loading buffer at the desired final concentration.[8]

-

Thaw an aliquot of the Rhod-2 AM stock solution.

-

Add the appropriate volume of the stock solution to the loading buffer to achieve the desired final working concentration. For example, to make 1 mL of 5 µM working solution from a 2 mM stock, add 2.5 µL of the stock solution to 997.5 µL of loading buffer. Mix well by vortexing.

-

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells onto a suitable imaging plate (e.g., black-wall, clear-bottom 96-well plate) or coverslips.[3][9] Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Preparation: Remove the culture medium from the wells. Wash the cells once with pre-warmed PBS or HHBS.[9]

-

Loading: Add the freshly prepared Rhod-2 AM working solution to each well, ensuring the cells are completely covered.[6]

-

Incubation: Incubate the cells for 30-60 minutes (or an empirically determined optimal time) at 37°C and 5% CO2, protected from light.[3]

-

Washing: Carefully remove the loading solution. Wash the cells 2-3 times with pre-warmed buffer (e.g., HHBS, with Probenecid if used during loading) to remove any unbound dye.[3][9]

-

Imaging: Add fresh, pre-warmed culture medium or buffer to the cells. Proceed with imaging using a fluorescence microscope, plate reader, or confocal microscope with the appropriate filter sets.[9]

Staining Protocol for Suspension Cells

-

Cell Preparation: Transfer the required number of cells (e.g., 1x10^6 cells/mL) to a centrifuge tube.[6]

-

Washing: Centrifuge the cells at 400 g for 3-5 minutes, discard the supernatant, and resuspend the pellet in pre-warmed PBS or HHBS. Repeat the wash step once more.[6]

-

Loading: Resuspend the washed cell pellet in the freshly prepared Rhod-2 AM working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.[6]

-

Final Wash: Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[6] Resuspend the cell pellet in fresh, pre-warmed buffer and repeat this wash step twice to ensure complete removal of extracellular dye.[6]

-

Analysis: Resuspend the final cell pellet in the desired buffer for analysis by flow cytometry or for imaging on a microscope slide.[6]

Caption: General experimental workflow for Rhod-2 AM staining.

Troubleshooting

Refer to the table below for common issues encountered during fluorescent staining and their potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background / Non-specific Staining | 1. Dye concentration is too high.[10]2. Incomplete removal of excess dye.[]3. Cell autofluorescence.[11] | 1. Perform a titration to find the lowest effective dye concentration.[11]2. Increase the number and volume of wash steps.[10]3. Image an unstained control sample to assess autofluorescence. Use appropriate background subtraction during analysis. |

| Weak or No Signal | 1. Dye concentration is too low.2. Inadequate incubation time.3. Dye has degraded due to improper storage or handling.4. Incorrect microscope filter sets or settings.[10]5. Cells are unhealthy or dead. | 1. Increase the dye concentration or incubation time.[11]2. Always use freshly prepared working solutions. Ensure stock solutions are stored correctly.[]3. Verify that the excitation/emission settings match the dye's spectral properties (~553/577 nm).[10]4. Check cell viability before and after the experiment. |

| Uneven or Patchy Staining | 1. Uneven distribution of the loading solution.2. Inadequate permeabilization (less common for AM dyes but possible).3. Cell clumping (suspension cells). | 1. Ensure the cell monolayer is completely and evenly covered with the working solution.[11]2. Gently agitate during incubation.[11]3. Ensure a single-cell suspension before and during loading. |

| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light.[]2. Dye is not photostable enough for prolonged imaging. | 1. Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times.2. For fixed cells, use an anti-fade mounting medium.[][10]3. Choose photostable dyes for time-lapse experiments.[12] |

| Evidence of Cytotoxicity | 1. Dye concentration is too high.2. Prolonged incubation times.3. Effects of the solvent (DMSO). | 1. Determine the optimal (lowest) dye concentration.[9]2. Reduce the incubation time.3. Ensure the final DMSO concentration in the working solution is non-toxic (typically <0.5%).4. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to confirm.[9] |

References

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. stemcell.com [stemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocols for Rhodamine-Based AM Esters in Fluorescence Microscopy

The term "Rhodamine-AM" typically refers to a rhodamine derivative modified with an acetoxymethyl (AM) ester. This modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now fluorescent and membrane-impermeant rhodamine derivative in the cytoplasm.[1][2] This strategy is employed for various rhodamine-based probes, most notably for measuring mitochondrial membrane potential and intracellular calcium concentration.

This document provides detailed application notes and protocols for two of the most common uses of rhodamine-based AM esters in fluorescence microscopy.

Part 1: Measuring Mitochondrial Membrane Potential with Cationic Rhodamine Esters (e.g., TMRM, TMRE)

Cationic rhodamine dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE), are lipophilic cations used to assess mitochondrial function.[3][4][5] These dyes accumulate in the negatively charged mitochondrial matrix in a manner dependent on the mitochondrial membrane potential (ΔΨm).[3][6][] Healthy, energized mitochondria maintain a high membrane potential, leading to a strong fluorescent signal. A decrease in ΔΨm, often an early indicator of apoptosis or cellular stress, results in the dye leaking out of the mitochondria and a corresponding decrease in fluorescence intensity.[4]

Quantitative Data

| Property | TMRM | TMRE | Rhodamine 123 |

| Excitation Maxima (nm) | ~548 | ~549 | ~505 |

| Emission Maxima (nm) | ~573 | ~574 | ~529 |

| Recommended Loading Concentration | 20-100 nM (non-quenching mode) | 20-100 nM (non-quenching mode) | 100 nM - 10 µM |

| Quantum Yield | High | High | High |

| Photostability | Moderate | Moderate | Moderate |

| Lipophilicity | Moderate | Higher than TMRM | Moderate |

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Experimental Protocol: Measuring ΔΨm with TMRM

This protocol describes the use of TMRM in "non-quenching" mode, where changes in ΔΨm are directly proportional to fluorescence intensity.

Materials:

-

TMRM (Tetramethylrhodamine, Methyl Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., HBSS, DMEM without phenol red)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a control for depolarization

-

Oligomycin - as a control for hyperpolarization

-

Black-wall, clear-bottom imaging plates or dishes

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of TMRM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare a 10 mM stock solution of FCCP in DMSO.

-

Prepare a 10 mM stock solution of Oligomycin in DMSO.

-

-

Cell Preparation:

-

Plate cells on a black-wall, clear-bottom imaging plate or dish and culture until they reach the desired confluency (typically 60-80%).

-

-

Staining:

-

Prepare a fresh working solution of TMRM in pre-warmed imaging medium at a final concentration of 20-100 nM.

-

Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

-

Add the TMRM working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.[8]

-

-

Imaging:

-

After incubation, you can either image the cells directly in the TMRM-containing medium or replace it with fresh, pre-warmed imaging medium to reduce background fluorescence. For time-lapse imaging, it is often recommended to leave the dye in the medium to maintain equilibrium.

-

Place the plate/dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO2.

-

Acquire baseline fluorescence images using a TRITC or similar filter set. Use the lowest possible excitation light intensity to minimize phototoxicity.

-

-

Controls and Data Interpretation:

-

To confirm that the TMRM signal is responsive to ΔΨm, add a known mitochondrial uncoupler like FCCP (final concentration 1-10 µM). A rapid decrease in fluorescence intensity indicates mitochondrial depolarization.[8]

-

Conversely, adding an ATP synthase inhibitor like Oligomycin (final concentration 1-10 µM) can induce hyperpolarization, which may be observed as a slight increase in fluorescence.

-

Quantify the fluorescence intensity of the mitochondria over time. A decrease in intensity in treated cells compared to control cells suggests a loss of mitochondrial membrane potential.

-

Diagrams

Caption: Experimental workflow for ΔΨm measurement.

References

- 1. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 404 Not Found | AAT Bioquest [aatbio.com]

- 5. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 8. Measurement of mitochondrial membrane potential [bio-protocol.org]

Measuring Mitochondrial Calcium Influx Using Rhodamine-AM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular physiology and pathology. Mitochondria act as key buffers of cytosolic Ca2+, taking up and releasing the ion to shape intracellular Ca2+ signals. This process is fundamental for modulating cellular metabolism, ATP production, and the activation of cell death pathways.[1][2] An overload of mitochondrial Ca2+ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and apoptosis.[1] Consequently, the accurate measurement of mitochondrial Ca2+ influx is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Rhodamine-AM, particularly its derivative Rhod-2 AM, is a widely used fluorescent indicator for measuring mitochondrial Ca2+ levels.[1][3] As a cell-permeable acetoxymethyl (AM) ester, Rhod-2 AM can cross the plasma membrane.[2][4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the now membrane-impermeable Rhod-2 molecule.[4] Due to its net positive charge, Rhod-2 preferentially accumulates in the mitochondria, driven by the organelle's negative membrane potential.[3][5][6] Upon binding to Ca2+, Rhod-2 exhibits a significant increase in fluorescence intensity, allowing for the dynamic monitoring of mitochondrial Ca2+ concentration.[4][7]

These application notes provide a detailed protocol for using Rhod-2 AM to measure mitochondrial Ca2+ influx in cultured cells.

Data Presentation

Table 1: Properties of Rhod-2 AM

| Property | Value | Reference |

| CAS Number | 145037-81-6 | [2][4] |

| Molecular Formula | C₅₂H₅₉N₄O₁₉ · Br | [2][4] |

| Molecular Weight | 1124.0 g/mol | [4][8] |

| Excitation Wavelength (Ca2+-bound) | ~552-553 nm | [2][4] |

| Emission Wavelength (Ca2+-bound) | ~576-577 nm | [4][9] |

| Dissociation Constant (Kd) for Ca2+ | ~570 nM (in vitro) | [1] |

Table 2: Recommended Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Notes |

| Rhod-2 AM Stock Solution | 1-5 mM in anhydrous DMSO | Store at -20°C, protected from light and moisture.[4][9] |

| Rhod-2 AM Working Concentration | 2-20 µM | Optimal concentration should be determined empirically for each cell type.[4] |

| Pluronic® F-127 | 0.02-0.04% (w/v) | Aids in the solubilization of Rhod-2 AM.[1][4] |

| Loading Incubation Time | 30 minutes - 2 hours | Longer incubation times and 37°C can promote mitochondrial sequestration.[9][10] |

| Loading Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C enhances mitochondrial localization.[9] |

| De-esterification Time | 20-30 minutes | Allows for complete cleavage of the AM ester group by intracellular esterases.[1] |

Experimental Protocols

This protocol is a general guideline for loading adherent cells with Rhod-2 AM and measuring mitochondrial Ca2+ influx using fluorescence microscopy. Optimization for specific cell types and experimental conditions is recommended.

Materials

-

Rhod-2 AM (Bromide)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

HEPES

-

Calcium Chloride (CaCl₂)

-

Experimental compounds (e.g., agonists, antagonists, ionophores)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Reagent Preparation

-

Rhod-2 AM Stock Solution (1 mM):

-

Warm the vial of Rhod-2 AM and a tube of anhydrous DMSO to room temperature before opening to prevent moisture condensation.

-

Dissolve the appropriate amount of Rhod-2 AM in anhydrous DMSO to achieve a 1 mM stock solution. For example, dissolve 1.124 mg of Rhod-2 AM in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Imaging Buffer (e.g., HBSS with HEPES):

-

Prepare HBSS containing 20 mM HEPES and adjust the pH to 7.4.

-

For experiments involving the addition of extracellular Ca2+, ensure the buffer contains a physiological concentration of CaCl₂ (e.g., 1-2 mM).

-

-

Rhod-2 AM Working Solution (5 µM):

-

On the day of the experiment, warm an aliquot of the Rhod-2 AM stock solution to room temperature.

-

For 1 mL of working solution, add 5 µL of 1 mM Rhod-2 AM stock solution to 1 mL of imaging buffer.

-

To aid in dye solubilization, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%. For example, add 1-2 µL of a 20% Pluronic® F-127 stock solution.

-

Vortex the solution thoroughly before use.

-

Cell Loading and Imaging Procedure

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging. Allow the cells to adhere and grow overnight.

-

Dye Loading:

-

Remove the culture medium from the cells and wash once with imaging buffer.

-

Add the freshly prepared Rhod-2 AM working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.[4] The optimal incubation time may vary depending on the cell type.

-

-

Washing and De-esterification:

-

Remove the Rhod-2 AM working solution and wash the cells twice with fresh, pre-warmed imaging buffer to remove any excess dye.

-

Add fresh imaging buffer to the cells and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[1]

-

-

Imaging Mitochondrial Calcium Influx:

-

Mount the coverslip or dish onto the stage of a fluorescence microscope.

-

Excite the Rhod-2-loaded cells at ~550 nm and capture the emission at ~575 nm.

-

Establish a baseline fluorescence reading by acquiring images for a few minutes before adding any stimuli.

-